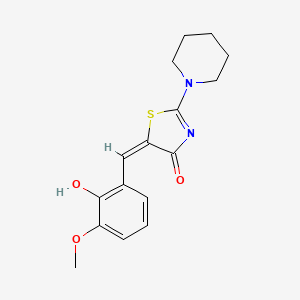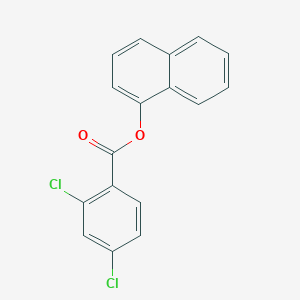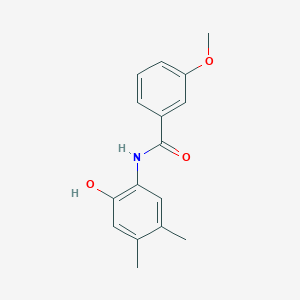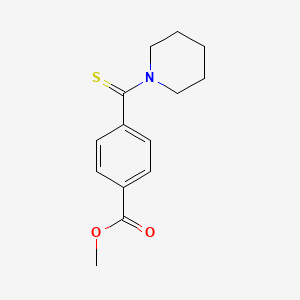
4-(3-methylbenzyl)-1-piperazinecarbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-methylbenzyl)-1-piperazinecarbaldehyde, also known as MPAC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPAC is a piperazine derivative that has a unique structure and properties, which make it a promising candidate for drug development, as well as other applications in the field of chemistry and biology.
科学研究应用
4-(3-methylbenzyl)-1-piperazinecarbaldehyde has been extensively studied for its potential applications in various fields of science. One of the most promising applications of 4-(3-methylbenzyl)-1-piperazinecarbaldehyde is in drug development. 4-(3-methylbenzyl)-1-piperazinecarbaldehyde has been found to exhibit significant antimicrobial, antifungal, and antiparasitic activity, making it a potential candidate for the development of new drugs to combat infectious diseases. 4-(3-methylbenzyl)-1-piperazinecarbaldehyde has also been shown to have anticancer activity, making it a potential candidate for cancer therapy.
In addition to its applications in drug development, 4-(3-methylbenzyl)-1-piperazinecarbaldehyde has also been studied for its potential applications in the field of materials science. 4-(3-methylbenzyl)-1-piperazinecarbaldehyde has been found to have unique optical and electronic properties, making it a potential candidate for the development of new materials for electronic and optical devices.
作用机制
The mechanism of action of 4-(3-methylbenzyl)-1-piperazinecarbaldehyde is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins in the target organism. 4-(3-methylbenzyl)-1-piperazinecarbaldehyde has been found to inhibit the activity of various enzymes and proteins, including DNA polymerase, RNA polymerase, and various kinases.
Biochemical and Physiological Effects:
4-(3-methylbenzyl)-1-piperazinecarbaldehyde has been found to have various biochemical and physiological effects, depending on the target organism and the concentration of the compound. In bacteria, 4-(3-methylbenzyl)-1-piperazinecarbaldehyde has been found to inhibit cell growth and division, leading to cell death. In fungi, 4-(3-methylbenzyl)-1-piperazinecarbaldehyde has been found to inhibit the synthesis of ergosterol, a key component of the fungal cell membrane, leading to cell death. In parasites, 4-(3-methylbenzyl)-1-piperazinecarbaldehyde has been found to inhibit the activity of various enzymes and proteins, leading to the disruption of key metabolic pathways and the death of the parasite.
实验室实验的优点和局限性
One of the main advantages of using 4-(3-methylbenzyl)-1-piperazinecarbaldehyde in lab experiments is its broad-spectrum activity against various organisms. 4-(3-methylbenzyl)-1-piperazinecarbaldehyde has been found to be active against bacteria, fungi, and parasites, making it a versatile compound for studying the effects of antimicrobial agents. Another advantage of using 4-(3-methylbenzyl)-1-piperazinecarbaldehyde is its unique structure and properties, which make it a promising candidate for drug development and materials science.
However, there are also some limitations to using 4-(3-methylbenzyl)-1-piperazinecarbaldehyde in lab experiments. One limitation is the potential toxicity of the compound, which can limit its use in certain experiments. Another limitation is the lack of information on the long-term effects of 4-(3-methylbenzyl)-1-piperazinecarbaldehyde exposure, which can make it difficult to assess the safety of the compound.
未来方向
There are several future directions for research on 4-(3-methylbenzyl)-1-piperazinecarbaldehyde. One direction is the development of new drugs based on the structure of 4-(3-methylbenzyl)-1-piperazinecarbaldehyde. By modifying the structure of 4-(3-methylbenzyl)-1-piperazinecarbaldehyde, it may be possible to develop new drugs with improved efficacy and safety profiles.
Another direction is the study of the mechanism of action of 4-(3-methylbenzyl)-1-piperazinecarbaldehyde. By understanding the molecular mechanisms by which 4-(3-methylbenzyl)-1-piperazinecarbaldehyde inhibits key enzymes and proteins, it may be possible to develop new drugs with improved specificity and potency.
Finally, there is also potential for the use of 4-(3-methylbenzyl)-1-piperazinecarbaldehyde in the field of materials science. By studying the unique optical and electronic properties of 4-(3-methylbenzyl)-1-piperazinecarbaldehyde, it may be possible to develop new materials for use in electronic and optical devices.
Conclusion:
In conclusion, 4-(3-methylbenzyl)-1-piperazinecarbaldehyde is a promising compound with potential applications in various fields of science. Its unique structure and properties make it a promising candidate for drug development, materials science, and other applications. While there are still many unanswered questions about the mechanism of action and long-term effects of 4-(3-methylbenzyl)-1-piperazinecarbaldehyde exposure, research on this compound has the potential to lead to significant advances in science and medicine.
合成方法
The synthesis of 4-(3-methylbenzyl)-1-piperazinecarbaldehyde involves the reaction of 3-methylbenzylamine with piperazine-1-carbaldehyde in the presence of a catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, which results in the formation of 4-(3-methylbenzyl)-1-piperazinecarbaldehyde as a white crystalline solid. The purity and yield of 4-(3-methylbenzyl)-1-piperazinecarbaldehyde can be improved by using different solvents, catalysts, and reaction conditions.
属性
IUPAC Name |
4-[(3-methylphenyl)methyl]piperazine-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-12-3-2-4-13(9-12)10-14-5-7-15(11-16)8-6-14/h2-4,9,11H,5-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBKDNWUMPJPLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methylbenzyl)-1-piperazinecarbaldehyde | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(2-fluorophenyl)-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5804429.png)
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2,4-dimethylbenzamide](/img/structure/B5804434.png)

![N-[4-(4-morpholinyl)phenyl]-1-naphthamide](/img/structure/B5804443.png)
![N-[2-(aminocarbonyl)phenyl]-4-chloro-2-nitrobenzamide](/img/structure/B5804446.png)



![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5804470.png)

![ethyl 4-{[(diallylamino)carbonothioyl]amino}benzoate](/img/structure/B5804502.png)
![1-(4-fluorophenyl)-2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5804516.png)